Amine Basicity: α-CF₃ Reduces pKa by ~2.6 Log Units (~400-Fold) Versus Ring-CF₃ Benzylamine Analogs
The target compound, bearing the CF₃ group at the α-position (pKa 6.01±0.10, predicted ), is approximately 400-fold less basic than its structural analog 4-chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3), where the CF₃ group resides on the aromatic ring and the amine exhibits a benzylamine-typical pKa of ~8.60 . This 2.6 pKa unit difference is consistent with the class-level finding that α-CF₃ amines are 4–5 orders of magnitude less basic than β-CF₃ isomers, as established by potentiometric titration in H₂O, CH₃NO₂, and CH₃CN . At physiological pH (7.4), the target compound exists predominantly in its neutral free-base form, whereas the ring-CF₃ analog is substantially protonated—a critical distinction for membrane permeability and hydrogen-bond donor behavior.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 6.01±0.10 (predicted) |
| Comparator Or Baseline | 4-Chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3), pKa ≈ 8.60 (predicted, based on 4-(trifluoromethyl)benzylamine analog) |
| Quantified Difference | ΔpKa ≈ 2.59 units (~398-fold lower basicity for target compound) |
| Conditions | Predicted pKa values (ACD/Labs or equivalent); class-level potentiometric titration data in H₂O, CH₃NO₂, CH₃CN from Rozhkov et al. 1994 |
Why This Matters
For medicinal chemists designing peptidomimetics, the non-basic α-CF₃ amine more faithfully mimics the neutral amide bond than ring-CF₃ benzylamine alternatives, enabling retention of hydrogen-bond donor capacity to backbone carbonyls (e.g., Gly66 in cathepsin K) without introducing a positive charge at physiological pH [1].
- [1] Black WC, et al. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorg Med Chem Lett. 2005;15(21):4741-4744. PMID: 16154747. View Source
